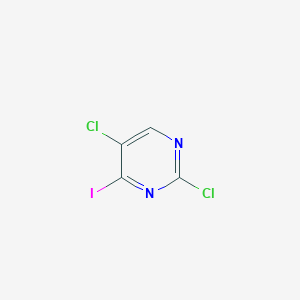![molecular formula C7H7Br2N3 B6282404 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide CAS No. 2309457-98-3](/img/no-structure.png)
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide (6-Br-2-Me-ImP) is a synthetic molecule that has been studied for its potential uses in scientific research. It is a member of the imidazopyrazine family, which are heterocyclic compounds that contain both an imidazole ring and a pyrazine ring. 6-Br-2-Me-ImP has been studied for its potential applications in a variety of areas, including as an anti-inflammatory and anti-cancer agent, as an inhibitor of HIV-1 integrase and as a potential therapeutic agent for Alzheimer’s disease.
科学研究应用
6-Br-2-Me-ImP has been studied for its potential applications in a variety of areas, including as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of NF-κB, a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells.
6-Br-2-Me-ImP has also been studied for its potential use as an inhibitor of HIV-1 integrase. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. In addition, 6-Br-2-Me-ImP has been studied for its potential use as a therapeutic agent for Alzheimer’s disease. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of amyloid-β aggregation, which is a key process in the development of Alzheimer’s disease.
作用机制
6-Br-2-Me-ImP is believed to exert its effects by binding to and inhibiting the activity of various enzymes and proteins. For example, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. Finally, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of amyloid-β, which is a protein that is involved in the development of Alzheimer’s disease.
Biochemical and Physiological Effects
6-Br-2-Me-ImP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of NF-κB, a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. 6-Br-2-Me-ImP has also been shown to be a potent inhibitor of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. Finally, 6-Br-2-Me-ImP has been shown to be a potent inhibitor of amyloid-β aggregation, which is a key process in the development of Alzheimer’s disease.
实验室实验的优点和局限性
The use of 6-Br-2-Me-ImP in laboratory experiments has several advantages. First, 6-Br-2-Me-ImP is a relatively inexpensive compound that can be easily synthesized in the laboratory. Second, 6-Br-2-Me-ImP is a potent inhibitor of a variety of enzymes and proteins, which makes it a useful tool for studying the biochemical and physiological effects of these compounds.
However, there are also some limitations to the use of 6-Br-2-Me-ImP in laboratory experiments. First, 6-Br-2-Me-ImP is a relatively new compound and its long-term effects are not yet known. Second, 6-Br-2-Me-ImP is a synthetic compound and its biological activity may vary depending on the specific conditions of the experiment. Finally, 6-Br-2-Me-ImP is a potent inhibitor of a variety of enzymes and proteins, and its activity may be affected by other compounds present in the laboratory environment.
未来方向
For research include studying the long-term effects of 6-Br-2-Me-ImP on cells and organisms; exploring the potential uses of 6-Br-2-Me-ImP as an anti-viral or anti-bacterial agent; and investigating the potential therapeutic uses of 6-Br-2-Me-ImP for other diseases, such as Parkinson’s disease and Huntington’s disease. In addition, further research is needed to determine the optimal conditions for synthesizing 6-Br-2-Me-ImP and to explore the potential uses of 6-Br-2-Me-ImP in industrial applications.
合成方法
6-Br-2-Me-ImP is synthesized by a three-step process. First, the starting material, 4-chloro-2-methylimidazo[1,2-a]pyrazine, is reacted with bromine in acetic acid to form the 6-bromo derivative. Next, the 6-bromo derivative is reacted with sodium hydroxide in methanol to form the sodium salt of 6-Br-2-Me-ImP. Finally, the sodium salt is reacted with hydrobromic acid in acetic acid to form the hydrobromide salt of 6-Br-2-Me-ImP.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide involves the reaction of 2-methylimidazo[1,2-a]pyrazine with hydrobromic acid and bromine.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyrazine", "Hydrobromic acid", "Bromine" ], "Reaction": [ "Add 2-methylimidazo[1,2-a]pyrazine to a reaction flask", "Add hydrobromic acid to the reaction flask and stir for 30 minutes", "Add bromine dropwise to the reaction mixture and stir for an additional 2 hours", "Filter the resulting precipitate and wash with cold water", "Dry the product under vacuum to obtain 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide" ] } | |
CAS 编号 |
2309457-98-3 |
产品名称 |
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide |
分子式 |
C7H7Br2N3 |
分子量 |
293 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



